molecular formula C₁₈H₁₈N₆NaO₈P B1139936 2'-(N-Methylanthraniloyl)guanosine 3',5'-Cyclicmonophosphate, Sodium Salt CAS No. 221905-46-0

2'-(N-Methylanthraniloyl)guanosine 3',5'-Cyclicmonophosphate, Sodium Salt

Cat. No.: B1139936
CAS No.: 221905-46-0
M. Wt: 500.33
Attention: For research use only. Not for human or veterinary use.
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Description

2’-(N-Methylanthraniloyl)guanosine 3’,5’-Cyclicmonophosphate, Sodium Salt is a fluorescent derivative of cyclic guanosine monophosphate (cGMP). This compound is commonly used in biochemical research due to its ability to act as a substrate for sensitive continuous fluorescence assays of cyclic nucleotide phosphodiesterase. It is also utilized to monitor the inhibition of calmodulin-dependent activation of cyclic nucleotide phosphodiesterase by peptide segments of the HIV envelope .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(N-Methylanthraniloyl)guanosine 3’,5’-Cyclicmonophosphate, Sodium Salt involves the reaction of guanosine 3’,5’-cyclic monophosphate with N-methylanthranilic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the guanosine and the N-methylanthranilic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2’-(N-Methylanthraniloyl)guanosine 3’,5’-Cyclicmonophosphate, Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2’-(N-Methylanthraniloyl)guanosine 3’,5’-Cyclicmonophosphate, Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by acting as a substrate for cyclic nucleotide phosphodiesterases. It binds to the active site of the enzyme, where it undergoes hydrolysis. The fluorescent properties of the compound allow researchers to monitor enzyme activity in real-time. Additionally, it can inhibit the calmodulin-dependent activation of cyclic nucleotide phosphodiesterases by peptide segments of the HIV envelope, providing insights into the molecular mechanisms of enzyme regulation .

Comparison with Similar Compounds

Similar Compounds

    2’-(N-Methylanthraniloyl)adenosine 3’,5’-Cyclicmonophosphate, Sodium Salt: Another fluorescent derivative used in similar applications.

    2’-(N-Methylanthraniloyl)cytidine 3’,5’-Cyclicmonophosphate, Sodium Salt: Used in studies of cyclic nucleotide phosphodiesterases.

    2’-(N-Methylanthraniloyl)inosine 3’,5’-Cyclicmonophosphate, Sodium Salt: Employed in nucleotide-protein interaction studies

Uniqueness

2’-(N-Methylanthraniloyl)guanosine 3’,5’-Cyclicmonophosphate, Sodium Salt is unique due to its specific fluorescent properties and its ability to act as a sensitive substrate for continuous fluorescence assays. Its inhibition of calmodulin-dependent activation of cyclic nucleotide phosphodiesterases by HIV envelope peptides also sets it apart from other similar compounds .

Properties

IUPAC Name

sodium;[6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N6O8P.Na/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25;/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPAKCFRSSBJJK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C4N=C(NC5=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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